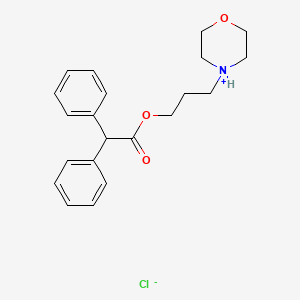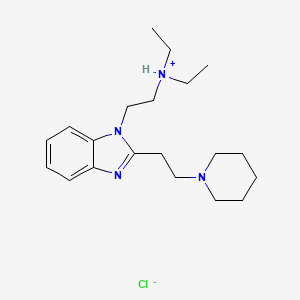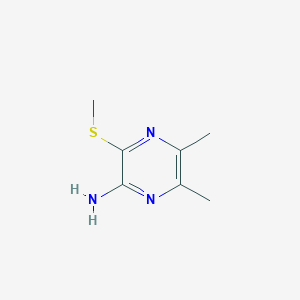![molecular formula C17H20ClNO4 B13787101 tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)
tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a methoxyfuran group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a chlorophenyl and methoxyfuran derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
tert-Butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate can be compared with other similar compounds such as:
- tert-Butyl N-[(4-chlorophenyl)-(1,2,4-oxadiazol-5-yl)methyl]carbamate
- tert-Butyl N-[(4-chlorophenyl)-(3,4-dihydroquinolin-2-yl)methyl]carbamate
- tert-Butyl N-[(4-chlorophenyl)-(4-oxocyclohexyl)methyl]carbamate
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its methoxyfuran group, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C17H20ClNO4 |
|---|---|
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate |
InChI |
InChI=1S/C17H20ClNO4/c1-17(2,3)23-16(20)19-15(11-5-7-12(18)8-6-11)13-9-10-14(21-4)22-13/h5-10,15H,1-4H3,(H,19,20) |
InChI-Schlüssel |
VQXORPYGNZIIGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C2=CC=C(O2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


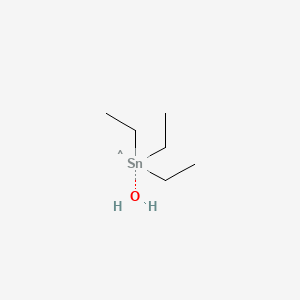
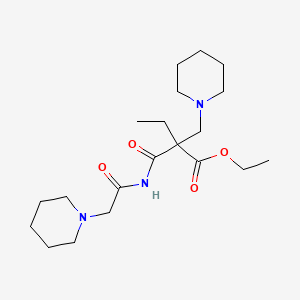
![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-](/img/structure/B13787032.png)
![Dithia-2-aza-spiro[3.4]octane,hydrochloride](/img/structure/B13787046.png)

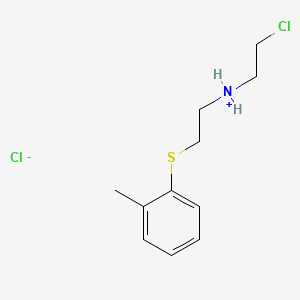

![Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate](/img/structure/B13787070.png)

